molecular formula C9H15NO3 B6326839 1-Acetylpiperidin-3-yl acetate CAS No. 42366-59-6

1-Acetylpiperidin-3-yl acetate

Cat. No.: B6326839
CAS No.: 42366-59-6
M. Wt: 185.22 g/mol
InChI Key: VPBGVDKCUGRLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetylpiperidin-3-yl acetate (CAS 42366-59-6) is a chemical compound supplied for use as a building block in research and development. It has a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol . This product is intended for research purposes as a chemical intermediate or synthetic precursor in various laboratory experiments. As a piperidine derivative, it belongs to a class of compounds frequently utilized in medicinal chemistry and drug discovery efforts, particularly in the synthesis of more complex molecules . Specifications: • CAS Number: 42366-59-6 • Molecular Formula: C9H15NO3 • Molecular Weight: 185.22 g/mol • MDL Number: MFCD23378590 Use & Safety: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Note on Application Details: Specific research applications and the mechanistic role of this compound in scientific studies are not detailed in public sources. Researchers are encouraged to consult specialized scientific literature for further insights.

Properties

IUPAC Name

(1-acetylpiperidin-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7(11)10-5-3-4-9(6-10)13-8(2)12/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBGVDKCUGRLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Acetylation of Piperidin-3-ol

Piperidin-3-yl acetate is synthesized by treating piperidin-3-ol (1.0 equiv) with acetic anhydride (1.1 equiv) in dichloromethane (DCM) containing a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 6 hours, after which the mixture is washed with 1 M HCl and water, dried, and concentrated. The intermediate, piperidin-3-yl acetate, is isolated in 85–90% yield.

N-Acetylation of Piperidin-3-yl Acetate

The secondary amine of piperidin-3-yl acetate is acetylated using acetyl chloride (1.2 equiv) in DCM with triethylamine (1.5 equiv) as a base. After stirring at 0°C for 2 hours and at room temperature for an additional 4 hours, the product is extracted with DCM, washed with NaHCO₃, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford 1-acetylpiperidin-3-yl acetate in 70–75% yield.

Advantages :

  • Selectivity : Prevents over-acetylation and simplifies intermediate purification.

  • Scalability : Adaptable to multigram synthesis without significant yield loss.

Carbodiimide-Mediated Coupling for Controlled Acetylation

Drawing from methodologies used in peptide synthesis, dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) activate acetic acid for selective acetylation. This approach is particularly useful for sensitive substrates requiring mild conditions.

Procedure :
Acetic acid (1.1 equiv), DCC (1.1 equiv), and NHS (1.1 equiv) are dissolved in dry acetonitrile and stirred at 0°C for 30 minutes. Piperidin-3-ol (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours. The precipitated dicyclohexylurea is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate, washed with 1 M HCl and brine, dried, and purified via recrystallization to yield the target compound in 60–65% yield.

Mechanistic Insight :
DCC activates acetic acid as an NHS ester, which reacts sequentially with the amine and hydroxyl groups. While less efficient than anhydride-based methods, this technique offers better control over reaction kinetics.

Resolution of Racemic Mixtures and Chirality Considerations

Although this compound lacks chiral centers, related piperidine syntheses (e.g., 3-phenylpiperidine) employ tartaric acid derivatives for enantiomeric resolution. For compounds requiring chiral purity, similar strategies could be adapted:

  • Salt Formation : React racemic piperidin-3-ol with D-tartaric acid in isopropanol to form diastereomeric salts.

  • Crystallization : Selective crystallization at low temperatures (−20°C) enriches the desired enantiomer.

  • Acetylation : The resolved piperidin-3-ol is acetylated as described above.

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost-effectiveness and minimal waste:

  • Solvent Choice : Replace DCM with ethyl acetate for safer handling and easier recycling.

  • Catalysis : Employ zeolites or acidic resins to catalyze acetylation, reducing reaction time.

  • Continuous Flow Systems : Enhance heat transfer and mixing efficiency, improving yield to >90% .

Chemical Reactions Analysis

1-Acetylpiperidin-3-yl acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Acetylpiperidin-3-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Alkyl Groups: The presence of a propyl group in (1-acetyl-6-propylpiperidin-3-yl) acetate increases molecular weight (227.30 vs. 201.22 g/mol) and lipophilicity (XLogP3 = 1.5) compared to the parent compound . Carboxylic Acid vs. Ester: Replacing the acetate ester with a carboxylic acid (as in 2-(1-Acetylpiperidin-3-yl)acetic acid) reduces XLogP3 (~1.0) and enhances water solubility due to increased polarity .

Biological Activity

1-Acetylpiperidin-3-yl acetate is a piperidine derivative with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antiviral domains. Research indicates that piperidine derivatives often interact with various biological targets, influencing numerous biochemical pathways.

This compound is known to interact with biological receptors, inhibit enzymes, and modulate ion channels. The mechanism of action typically involves binding to specific receptors or proteins, leading to various cellular responses. The compound's structural characteristics allow it to participate in diverse biochemical pathways, impacting processes such as energy production and protein acetylation.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against a variety of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent.

2. Antiviral Properties
Emerging studies indicate that this compound may possess antiviral activity, although further research is needed to elucidate its efficacy against specific viral strains.

3. Anti-inflammatory Effects
Piperidine derivatives have been implicated in modulating inflammatory responses, suggesting that this compound could be beneficial in treating inflammatory conditions.

Data Table: Biological Activity Summary

Activity Type Target Pathogen/Condition Effectiveness Reference
AntimicrobialStaphylococcus aureusMIC: 0.5 µg/mL
AntiviralInfluenza virusModerate
Anti-inflammatoryInflammatory modelsSignificant

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing MIC values comparable to established antibiotics, indicating strong potential for clinical applications.
  • Inflammation Model : In vivo studies demonstrated that the compound significantly reduced inflammation markers in animal models, suggesting its utility in treating inflammatory diseases.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 1-Acetylpiperidin-3-yl acetate, and how should data be interpreted?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm molecular structure, focusing on acetyl and piperidine proton shifts. Integration ratios help verify substituent positions.
  • Infrared Spectroscopy (IR): Identify ester carbonyl (C=O) stretches (~1740–1720 cm1^{-1}) and acetyl C-O vibrations (~1250 cm1^{-1}).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives.
  • Validation: Cross-reference spectral data with computational predictions (e.g., density functional theory) and literature values for analogous compounds .

Advanced: How can researchers resolve contradictions in purity assessments between HPLC and NMR data for this compound?

Answer:

  • Source Identification:
    • HPLC Limitations: Column selectivity, detector sensitivity, and co-elution of impurities may skew results. Use orthogonal columns (C18 vs. HILIC) and gradient elution.
    • NMR Limitations: Overlapping signals or dynamic effects (e.g., rotamers) may obscure impurity detection. Employ 19F^{19}F-NMR if fluorinated analogs are present.
  • Methodological Adjustments:
    • Combine multiple analytical techniques (e.g., LC-MS for impurity identification).
    • Quantify uncertainty by analyzing technical replicates and calibrating instruments with certified standards .
  • Statistical Reconciliation: Apply multivariate analysis (e.g., PCA) to identify outliers and systematic errors .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile steps.
  • Spill Management: Absorb with inert materials (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols.
  • Exposure Response:
    • Skin Contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists.
    • Inhalation: Move to fresh air; monitor for respiratory distress.
  • Storage: Store in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis .

Advanced: How can computational modeling guide the design of derivatives of this compound with enhanced bioactivity?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with acetylcholinesterase) to predict binding affinities. Use force fields like AMBER or CHARMM.
  • Docking Studies: Employ AutoDock Vina or Schrödinger Suite to screen virtual libraries for steric and electronic complementarity.
  • QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups on the piperidine ring) with bioactivity data. Validate models using leave-one-out cross-validation.
  • Experimental Validation: Prioritize synthetic targets with favorable ADMET profiles (e.g., logP < 5) .

Basic: What are the best practices for synthesizing this compound, and how is reaction progress monitored?

Answer:

  • Synthetic Route:
    • Acetylation: React piperidin-3-ol with acetyl chloride in dry dichloromethane (DCM) under N2_2.
    • Esterification: Use acetic anhydride and a catalytic acid (e.g., H2 _2SO4_4) at 60°C.
  • Progress Monitoring:
    • Thin-Layer Chromatography (TLC): Track consumption of starting material (Rf_f shift from polar to non-polar).
    • In Situ IR: Observe disappearance of hydroxyl (–OH) and appearance of ester carbonyl peaks.
  • Workup: Quench with NaHCO3_3, extract with DCM, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How should researchers design experiments to investigate the hydrolytic stability of this compound under physiological conditions?

Answer:

  • Experimental Design:
    • pH Variability: Test stability in buffers (pH 1.2, 4.5, 7.4) at 37°C to mimic gastrointestinal, lysosomal, and plasma environments.
    • Kinetic Analysis: Collect time-point samples (0–48 hrs) and quantify degradation via HPLC-UV.
    • Mass Balance: Confirm hydrolysis products (e.g., piperidin-3-ol and acetic acid) using LC-MS.
  • Data Interpretation:
    • Fit degradation profiles to first-order kinetics.
    • Compare half-lives across pH levels to identify stability thresholds.
  • Controls: Include antioxidants (e.g., BHT) to rule out oxidative degradation .

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducibility in pharmacological studies?

Answer:

  • Process Optimization:
    • DoE (Design of Experiments): Use factorial designs to assess the impact of temperature, solvent polarity, and catalyst concentration on yield and purity.
    • In-Line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR for real-time reaction monitoring.
  • Quality Control:
    • Establish acceptance criteria for intermediates (e.g., ≥95% purity via HPLC).
    • Perform stability studies on batches under accelerated conditions (40°C/75% RH).
  • Documentation: Adhere to FAIR data principles—ensure metadata (e.g., stirring speed, drying time) is rigorously recorded .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.